(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Description
This compound is a fluorinated, Fmoc-protected amino acid derivative used in peptide synthesis and medicinal chemistry. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amine functionalities during solid-phase peptide synthesis (SPPS).
Properties
IUPAC Name |
(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2NO4/c24-23(25)11-9-14(10-12-23)20(21(27)28)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHACDQPDBSWER-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248184-59-8 | |
| Record name | (2S)-2-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that fmoc (fluorenylmethyloxycarbonyl) compounds are typically used as protecting groups for amines in peptide synthesis.
Mode of Action
Fmoc-L-(4,4-difluorocyclohexyl)glycine, like other Fmoc compounds, acts as a protecting group for amines, particularly in the context of peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed under basic conditions. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.
Biochemical Pathways
In general, fmoc compounds play a crucial role in solid-phase peptide synthesis (spps), where the fmoc group serves as a temporary protecting group for the amine at the n-terminus.
Result of Action
The molecular and cellular effects of Fmoc-L-(4,4-difluorocyclohexyl)glycine’s action would depend on the specific context of its use, particularly the peptide it is used to synthesize. As a protecting group, its primary function is to prevent unwanted reactions during synthesis, and it is removed from the final product.
Action Environment
The action, efficacy, and stability of Fmoc-L-(4,4-difluorocyclohexyl)glycine can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to basic conditions, which can lead to its removal. Therefore, the pH of the environment can significantly impact its stability and efficacy. Additionally, temperature and solvent conditions can also affect the efficiency of the Fmoc protection and deprotection processes.
Biological Activity
(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (CAS No. 2248184-59-8) is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is primarily recognized for its role as a building block in peptide synthesis, particularly in the development of therapeutically relevant peptides. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and facilitates selective reactions, making it a valuable tool in drug design.
The biological activity of this compound is largely attributed to its ability to participate in peptide synthesis. The Fmoc protection allows for the selective construction of peptides without interference from side reactions, which is crucial for maintaining the integrity of biologically active compounds during synthesis. Peptides synthesized from this compound can exhibit various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of peptides synthesized using this compound. For instance, compounds derived from similar structures have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 16 µM . This suggests that derivatives of this compound may also possess similar antimicrobial effects.
Anticancer Potential
In addition to antimicrobial activity, research indicates that peptides incorporating this compound may have anticancer properties. The mechanism often involves the modulation of cell signaling pathways associated with apoptosis and cell proliferation. For example, studies on related compounds demonstrate their ability to induce apoptosis in cancer cell lines through various pathways including PI3K/Akt/mTOR and NF-κB signaling .
Case Study 1: Peptide Synthesis and Antimicrobial Testing
A study synthesized a series of peptides using this compound as a building block. The resulting peptides were tested against Staphylococcus aureus and exhibited varying degrees of antimicrobial activity. The most effective peptide demonstrated an MIC of 16 µM, indicating strong potential for clinical applications in treating bacterial infections .
Case Study 2: Anticancer Activity Assessment
Another research effort focused on evaluating the anticancer activity of peptides synthesized from this compound. In vitro assays showed that certain peptides could inhibit the growth of various cancer cell lines, with mechanisms involving apoptosis induction and disruption of cell cycle progression. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .
Data Table: Biological Activities
| Biological Activity | Compound | MIC (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Peptide A (derived from Fmoc amino acid) | 16 | Disruption of bacterial cell wall |
| Anticancer | Peptide B (derived from Fmoc amino acid) | Varies | Induction of apoptosis via PI3K/Akt pathway |
Scientific Research Applications
Peptide Synthesis
Fmoc-Difluoro-Glycine serves as a key building block in the synthesis of peptides. Its unique structure allows for the introduction of difluorocyclohexyl groups into peptide chains, which can enhance biological activity and stability. The Fmoc group protects the amine during synthesis, making it easier to manipulate the peptide backbone without unwanted side reactions.
Medicinal Chemistry
The compound has shown potential in developing novel therapeutic agents. The difluorocyclohexyl moiety can influence the pharmacokinetics and pharmacodynamics of drug candidates, potentially leading to improved efficacy and reduced side effects. Research indicates that incorporating difluorinated groups can enhance the binding affinity of compounds to biological targets, making them more effective in treating diseases such as cancer and metabolic disorders .
Bioconjugation
Fmoc-Difluoro-Glycine is utilized in bioconjugation techniques, where it is attached to biomolecules such as proteins or nucleic acids. This application is crucial for developing targeted therapies and diagnostics. The ability to modify biomolecules selectively enhances the specificity and effectiveness of therapeutic agents .
Case Study 1: Development of Anticancer Agents
Comparison with Similar Compounds
Key Findings:
Substituent Effects :
- Halogenated Groups (Cl, F): Increase lipophilicity and metabolic stability. For example, the 2-chlorophenyl analog () is ~10% more lipophilic than the 4-methoxyphenyl derivative (logP ~3.5 vs. ~2.8) .
- Cyclohexyl vs. Aromatic : The 4,4-difluorocyclohexyl group in the target compound likely reduces aromatic π-stacking interactions, favoring helical peptide conformations over β-sheets .
- Hydroxyl Groups : Polar analogs like the 4-hydroxyphenyl derivative () exhibit lower cell permeability but higher solubility in aqueous buffers (up to 10 mM in DMSO) .
Synthetic Considerations :
- Fmoc deprotection typically uses 20% piperidine in DMF, but fluorinated analogs may require extended reaction times due to steric hindrance .
- Safety data () indicate that Fmoc-protected compounds often require handling in ventilated environments due to acute toxicity risks (Category 4 for oral/dermal exposure) .
Stability and Storage :
- Fluorinated compounds (e.g., ) are stable at room temperature but sensitive to prolonged light exposure. Storage recommendations include sealed containers under inert gas .
Research and Development Implications
The target compound’s 4,4-difluorocyclohexyl group offers unique advantages:
- Conformational Restriction : Mimics bioactive conformations in peptides targeting GPCRs or ion channels .
- Lipophilicity : Predicted logP ~4.2 (vs. ~3.5 for 2,4-difluorophenyl analog), enhancing blood-brain barrier penetration for CNS applications .
- Safety Profile : Similar to other Fmoc derivatives, it likely requires precautions against inhalation and dermal contact (based on ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
